molecular formula C9H8BrF3 B1281124 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene CAS No. 80245-29-0

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene

Cat. No.: B1281124
CAS No.: 80245-29-0
M. Wt: 253.06 g/mol
InChI Key: AINASRYWSBKQSE-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene can be synthesized through a substitution reaction involving the bromination of 1,2-dimethyl-3-(trifluoromethyl)benzene. The reaction typically involves the use of bromine (Br2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene involves its interaction with various molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in certain chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and material science applications .

Properties

IUPAC Name

5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-5-3-7(10)4-8(6(5)2)9(11,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINASRYWSBKQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244599
Record name 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80245-29-0
Record name 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80245-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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